molecular formula C9H11IO B3235865 1-Iodo-3-methoxy-2,4-dimethylbenzene CAS No. 135630-63-6

1-Iodo-3-methoxy-2,4-dimethylbenzene

Cat. No.: B3235865
CAS No.: 135630-63-6
M. Wt: 262.09 g/mol
InChI Key: ZPTMCIGMGFDKGQ-UHFFFAOYSA-N
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Description

1-Iodo-3-methoxy-2,4-dimethylbenzene is an organic compound with the molecular formula C₉H₁₁IO and a molecular weight of 262.088 g/mol . It is a derivative of benzene, where the benzene ring is substituted with iodine, methoxy, and two methyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3-methoxy-2,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 3-methoxy-2,4-dimethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction typically occurs under mild conditions, ensuring the preservation of the aromatic ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-methoxy-2,4-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products like 3-methoxy-2,4-dimethylbenzene derivatives with different halogens.

    Oxidation: Products like 3-methoxy-2,4-dimethylbenzoic acid.

    Reduction: Products like 3-methoxy-2,4-dimethylcyclohexane.

Scientific Research Applications

1-Iodo-3-methoxy-2,4-dimethylbenzene is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism by which 1-iodo-3-methoxy-2,4-dimethylbenzene exerts its effects involves electrophilic aromatic substitution. The iodine atom, being a good leaving group, facilitates the substitution reactions. The methoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic attack, enhancing the reactivity of the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

1-iodo-3-methoxy-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-6-4-5-8(10)7(2)9(6)11-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTMCIGMGFDKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)I)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288953
Record name 1-Iodo-3-methoxy-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135630-63-6
Record name 1-Iodo-3-methoxy-2,4-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135630-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodo-3-methoxy-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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